Hyodeoxycholic Acid-d5
Description
Significance of Bile Acids as Signaling Molecules in Biological Systems
Once primarily recognized for their role in the emulsification and absorption of dietary fats and fat-soluble vitamins, bile acids are now understood to be potent signaling molecules with systemic effects. ontosight.ainih.govtandfonline.com They regulate a variety of metabolic pathways, including glucose homeostasis, lipid metabolism, and energy balance. nih.govfrontiersin.org Bile acids exert their signaling functions by activating specific receptors, most notably the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). frontiersin.orgmedchemexpress.com The interaction of bile acids with these receptors can influence gene expression related to inflammation, metabolism, and even cellular proliferation. frontiersin.orgebi.ac.uk Consequently, alterations in the composition and concentration of the bile acid pool are associated with various chronic conditions, including liver diseases, colorectal cancer, and metabolic disorders. frontiersin.orgcaymanchem.com
Characterization of Hyodeoxycholic Acid (HDCA) as a Secondary Bile Acid in Diverse Mammalian Species
Hyodeoxycholic acid (HDCA), systematically known as 3α,6α-Dihydroxy-5β-cholan-24-oic acid, is a secondary bile acid. wikipedia.org This means it is not directly synthesized by the host's liver but is instead formed in the intestine through the metabolic activity of the gut microbiota. medchemexpress.comcaymanchem.comwikipedia.org
Endogenous Formation through Gut Microbiota Activity
The journey of HDCA begins with primary bile acids, such as cholic acid and chenodeoxycholic acid in humans, which are synthesized from cholesterol in the liver. caymanchem.com These primary bile acids are then conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the small intestine. tandfonline.com In the gut, intestinal bacteria, including species from genera like Clostridium and Eubacterium, carry out a series of enzymatic transformations. tandfonline.comasm.org These transformations include deconjugation (the removal of the glycine or taurine group) and dehydroxylation (the removal of a hydroxyl group), leading to the formation of secondary bile acids like HDCA. nih.govtandfonline.com The specific microbial enzymes responsible for these conversions are a key area of ongoing research. asm.org
Comparative Abundance and Distribution in Biological Matrices
The abundance of HDCA varies significantly across different mammalian species. nih.govwikipedia.org It is a major component of hog bile, constituting approximately 40% of the total bile acid pool in pigs. wikipedia.orgfrontiersin.org In contrast, HDCA is typically found only in trace amounts in healthy humans. wikipedia.orgfrontiersin.org However, its levels can become significantly elevated in certain pathological conditions, such as cholestatic liver disease and intestinal malabsorption. wikipedia.org HDCA can be detected in various biological matrices, including bile, feces, urine, and serum. wikipedia.orgfrontiersin.orgmdpi.com
| Species | Typical Abundance of HDCA | Reference |
| Pig | Major component (approx. 40% of bile acids) | wikipedia.orgfrontiersin.org |
| Human | Trace amounts in healthy individuals | wikipedia.orgfrontiersin.org |
Rationale and Applications of Deuterium (B1214612) Labeling in Bile Acid Research
The use of stable isotope-labeled compounds, particularly those labeled with deuterium (a stable, non-radioactive isotope of hydrogen), has revolutionized many areas of analytical chemistry and metabolic research. clearsynth.comisotope.com Deuterium labeling offers a powerful tool for enhancing the precision and accuracy of quantitative analyses and for tracing metabolic pathways. clearsynth.comresearchgate.net
Use of Hyodeoxycholic Acid-d5 as an Internal Standard for Quantitative Analysis
In quantitative analysis, particularly when using highly sensitive techniques like mass spectrometry (MS), an internal standard is crucial for accurate and reliable results. scioninstruments.comscispace.com An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation and analysis, such as extraction losses and fluctuations in instrument response. scioninstruments.com
This compound is an ideal internal standard for the quantification of its non-labeled counterpart, HDCA. Because it is chemically almost identical to HDCA, it behaves similarly during sample processing and ionization in the mass spectrometer. scispace.com However, due to the presence of five deuterium atoms, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the endogenous HDCA by the mass spectrometer. scioninstruments.comlgcstandards.com This co-elution and differential detection enable precise correction for analytical variability, leading to highly accurate quantification of HDCA in complex biological samples. clearsynth.comamazonaws.com
| Property | Value |
| Molecular Formula | C24H35D5O4 |
| Molecular Weight | 397.6 g/mol |
| SIL Type | Deuterium |
| Purity | >95% (HPLC) |
| Storage Temperature | -20°C |
Data sourced from LGC Standards lgcstandards.com
Utility in Metabolic Tracing and Pathway Elucidation
Deuterium-labeled compounds like this compound are also invaluable for metabolic tracing studies. isotope.com By introducing a labeled compound into a biological system, researchers can follow its metabolic fate. researchgate.netmdpi.com This involves tracking the appearance of the deuterium label in various downstream metabolites. For instance, administering deuterated bile acids can help to elucidate the intricate pathways of bile acid metabolism and the influence of the gut microbiota on these processes. diva-portal.org These stable isotope tracing experiments provide a dynamic view of metabolic fluxes and pathway activities in vivo, offering insights that are not attainable through static concentration measurements alone. isotope.comdiva-portal.org
Isotopic Effects on Biochemical Reactivity in Experimental Systems
The substitution of hydrogen atoms with their heavier isotope, deuterium, in molecules like this compound (HDCA-d5) introduces profound, albeit predictable, changes in their biochemical reactivity. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of using deuterated analogues in contemporary biomedical research. The KIE arises from the fundamental physical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it. google.comlibretexts.orgprinceton.edu Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond. libretexts.org
In the context of experimental systems, this altered reactivity of HDCA-d5 is not a limitation but a significant advantage. The primary isotopic effect exploited in research is the impact on metabolic stability. Enzymatic processes that involve the breaking of a C-H bond for metabolism are significantly slowed when a C-D bond is present at that position. nih.gov For instance, the enzymatic degradation of HDCA is retarded in its deuterated form, HDCA-d5, which can lead to an extended half-life in vivo. This principle, the kinetic deuterium isotope effect (KDIE), allows researchers to modulate the metabolic clearance time of bile acids. google.com The enhanced stability of the C-D bond compared to the C-H bond can be several-fold, significantly decreasing the rate of bond breakage and thereby increasing the molecule's residence time in a biological system. google.com
This deliberate slowing of metabolic reactions is a powerful tool. In pharmacokinetic studies, for example, understanding the precise metabolic pathways and the enzymes involved is crucial. nih.gov By using deuterated compounds like HDCA-d5, researchers can investigate the significance of specific metabolic routes. If deuteration at a particular site significantly alters the drug's pharmacokinetic profile, it provides strong evidence that metabolism at that site is a key clearance pathway. nih.gov However, it is important to note that in multi-step enzymatic reactions, the KIE may be "masked" if a step other than the hydrogen/deuterium abstraction is rate-limiting. nih.gov
Beyond altering metabolic rates, the mass difference imparted by deuterium is fundamental to its use as a stable isotope tracer. In techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds such as HDCA-d5 serve as ideal internal standards for the precise quantification of their naturally occurring, non-deuterated counterparts in complex biological samples. nih.govuu.se Because their chemical and physical properties are nearly identical to the endogenous analyte, they behave similarly during sample extraction and analysis, but their higher mass allows them to be clearly distinguished by the mass spectrometer. smolecule.com This isotopic distinction ensures minimal interference, correcting for variations in sample processing and analytical performance, thus enabling highly accurate and reproducible quantification.
Table 1: Comparative Properties of Carbon-Hydrogen vs. Carbon-Deuterium Bonds
This table outlines the fundamental physical differences between C-H and C-D bonds that give rise to the kinetic isotope effect.
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication for Reactivity |
| Relative Mass of Isotope | Hydrogen (H) ≈ 1 amu | Deuterium (D) ≈ 2 amu | The greater mass of deuterium is the primary origin of the isotope effect. google.com |
| Bond Strength | Weaker | Stronger | More energy is required to break a C-D bond compared to a C-H bond. google.comlibretexts.org |
| Zero-Point Energy (ZPE) | Higher | Lower | The C-D bond has a lower vibrational energy in its ground state, contributing to its greater stability. princeton.edu |
| Reaction Rate (involving bond cleavage) | Faster | Slower | Reactions involving C-D bond cleavage in the rate-determining step are significantly slower. libretexts.org |
Table 2: Applications of Isotopic Effects of this compound in Research
This table summarizes the key research applications that leverage the unique biochemical reactivity of HDCA-d5.
| Research Application | Principle of Isotopic Effect Utilized | Detailed Finding/Use |
| Metabolic Stability Studies | Kinetic Isotope Effect (KIE): Slower enzymatic cleavage of the C-D bond compared to the C-H bond. | Deuteration slows the enzymatic degradation of the bile acid, which can extend its in vivo half-life and increase its residence time in the body. google.com |
| Pharmacokinetic Profiling | Metabolic Pathway Elucidation: The KIE can reveal rate-limiting steps in metabolic clearance. nih.gov | By comparing the pharmacokinetics of deuterated and non-deuterated compounds, researchers can identify key metabolic pathways. nih.gov |
| Quantitative Bioanalysis (Mass Spectrometry) | Mass Differentiation: The higher mass of HDCA-d5 allows it to be distinguished from endogenous HDCA. | Used as an internal standard in isotope dilution mass spectrometry to ensure precise and accurate quantification of bile acids in biological matrices like serum or tissue. uu.se |
| Metabolic Tracer Studies | Isotopic Labeling: HDCA-d5 can be tracked through metabolic pathways without altering the biological system. smolecule.com | Enables the investigation of bile acid dynamics, such as synthesis and breakdown rates, in various physiological and pathological states. smolecule.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,6-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1/i8D2,12D2,15D |
InChI Key |
DGABKXLVXPYZII-QJMAJIAASA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C[C@@H]([C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Hyodeoxycholic Acid D5
Advanced Synthetic Routes for Deuterium (B1214612) Incorporation
The introduction of deuterium atoms into the hyodeoxycholic acid molecule is achieved through specialized synthetic methods that aim for high efficiency, regioselectivity, and isotopic enrichment. While specific proprietary synthesis routes for commercial HDCA-d5 are not always detailed in public literature, general principles for deuterating steroids and bile acids can be applied. nih.govresearchgate.net
Regioselective deuteration ensures that deuterium atoms are incorporated at specific, desired positions within the molecule, which is critical for the standard's stability and to prevent back-exchange. Common strategies applicable to steroid-like structures include:
Catalytic Exchange Reactions: Acid- or base-catalyzed hydrogen-deuterium (H/D) exchange reactions can be employed. For instance, treating a suitable precursor of hyodeoxycholic acid with a deuterated acid, such as deuterated trifluoroacetic acid, can facilitate the exchange of specific protons for deuterons. nih.gov
Reductive Deuteration: The reduction of a ketone or an unsaturated bond in a precursor molecule using a deuterium source is a powerful method for specific deuterium incorporation. Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are commonly used to reduce carbonyl groups, introducing a deuteron (B1233211) at that position. researchgate.net For example, a precursor with an oxo-group at a desired labeling position could be synthesized and subsequently reduced with NaBD₄.
Base-Catalyzed Enolate Exchange: For protons adjacent to a carbonyl group, a base-catalyzed exchange using a deuterated solvent like deuterium oxide (D₂O) can be effective. This involves the formation of an enolate intermediate, followed by deuteration. nih.gov This method allows for the introduction of deuterium at α-positions to a ketone.
A plausible synthetic pathway could start with a derivative of hyodeoxycholic acid where specific positions are oxidized to ketones. These ketones can then be subjected to base-catalyzed H/D exchange and/or stereospecific reduction with deuterated reducing agents to install the deuterium labels.
Achieving high isotopic enrichment (typically >98%) is essential for a reliable internal standard. After the initial deuteration reactions, the product is often a mixture containing unlabelled, partially labeled, and fully labeled species.
Chromatographic Purification: High-performance liquid chromatography (HPLC) and column chromatography are indispensable techniques for purifying the desired deuterated compound from reaction side products and unlabelled precursors. researchgate.net The choice of stationary and mobile phases is optimized to achieve the best separation.
Crystallization: Recrystallization can be an effective final step to enhance both chemical and isotopic purity. researchgate.net By carefully selecting the solvent system, the desired isotopologue can be selectively precipitated, leaving impurities in the solution. This process can significantly increase the purity of the final product.
The combination of these techniques ensures that the final Hyodeoxycholic Acid-d5 product meets the stringent purity requirements for its application in quantitative research.
Spectroscopic and Chromatographic Validation of Isotopic Fidelity
Once synthesized and purified, the this compound must be rigorously analyzed to confirm its molecular structure, the position of the deuterium labels, and its isotopic purity. This validation is typically a multi-step process involving mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
Mass spectrometry (MS) is the primary tool for confirming the mass increase corresponding to the incorporated deuterium atoms and for quantifying the isotopic distribution.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. This allows for the unambiguous determination of the elemental composition and confirms the successful incorporation of the desired number of deuterium atoms. nih.govresearchgate.net The mass spectrum of HDCA-d5 will show a molecular ion peak shifted by approximately 5 Da compared to the unlabeled Hyodeoxycholic Acid.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis is used to fragment the molecule. By comparing the fragmentation pattern of the deuterated standard to its unlabeled counterpart, the location of the deuterium labels can often be inferred. If a fragment ion retains the deuterium labels, its mass will be shifted accordingly, providing evidence for the position of the label. nih.gov
The table below illustrates typical parameters for LC-MS/MS analysis of bile acids, which would be applicable for characterizing this compound. nih.gov
| Parameter | Typical Setting | Purpose |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Bile acids readily form negative ions by losing a proton from the carboxylic acid group. |
| Ion Spray Voltage | ~ -4200 V | Optimizes the ionization process. |
| Source Temperature | ~ 500°C | Aids in desolvation of the analyte ions. |
| Collision Gas | Nitrogen | Used to induce fragmentation in the collision cell for MS/MS experiments. |
| MRM Transition | Parent Ion → Product Ion | Used for quantification. For deuterated standards, a parent/parent transition is sometimes used. nih.gov |
| Mobile Phase Additive | 0.1% Acetic or Formic Acid | Promotes proper ionization in negative mode. |
While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the exact location of the deuterium atoms. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence for the regioselectivity of the labeling process. nih.gov
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms. The chemical shifts in the ²H NMR spectrum correspond to the positions of the labels.
¹³C NMR (Carbon NMR): The incorporation of deuterium can cause small shifts (isotope effects) in the chemical shifts of the adjacent carbon atoms in the ¹³C NMR spectrum. More significantly, the coupling between carbon and deuterium (C-D) results in a characteristic multiplet splitting pattern for the deuterated carbon atom, which is different from the C-H coupling, further confirming the label's position. mdpi.comnih.gov
Assessment of Isotopic Purity for Quantitative Research Applications
For this compound to be effective as an internal standard in isotope dilution mass spectrometry, its isotopic purity must be accurately determined. Isotopic purity refers to the percentage of the compound that is the desired d5-labeled species, as opposed to other isotopologues (e.g., d0, d1, d2, d3, d4).
The isotopic purity is calculated from high-resolution mass spectrometry data by measuring the relative abundances of the ion signals for each isotopologue. rsc.orgnih.gov The formula used is:
Isotopic Purity (%) = [Abundance of d5 species] / [Sum of Abundances of all isotopic species (d0 to dn)] x 100
An isotopic purity of over 98% is generally required for quantitative applications to ensure accuracy and minimize interference from unlabeled or partially labeled species. eurisotop.com This high level of purity guarantees that the standard behaves predictably and provides a reliable reference for the quantification of the endogenous, unlabeled analyte in complex biological samples. caymanchem.comresearchgate.net
Biological and Biochemical Investigations of Hyodeoxycholic Acid in Experimental Systems
Modulation of Bile Acid Homeostasis and Enterohepatic Circulation in Animal Models
Hyodeoxycholic acid, a secondary bile acid produced by gut microbiota, plays a significant role in regulating the complex system of bile acid homeostasis and the enterohepatic circulation, which involves the liver, biliary tract, and intestine. wikipedia.org
Bile acids are synthesized in the liver from cholesterol through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway. nih.govfrontiersin.org The classic pathway, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1), is responsible for the majority of bile acid production. nih.govfrontiersin.org The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1) and involves oxysterol 7α-hydroxylase (CYP7B1). nih.govfrontiersin.org
Research in animal models indicates that HDCA can modulate these pathways. In a study on rats with metabolic syndrome, HDCA treatment was found to regulate key proteins involved in the primary bile acid synthesis pathway. nih.gov Specifically, HDCA intervention led to significant improvements in the expression of CYP7A1 and CYP7B1. nih.gov This suggests that HDCA influences both the classic and alternative synthesis pathways to maintain bile acid homeostasis. Another study in piglets showed that HDCA supplementation significantly upregulated the ileal gene expression of CYP7A1, further supporting its role in modulating the classical pathway. researchgate.net
The enterohepatic circulation of bile acids is maintained by a series of transporters in the liver and intestine. nih.govkarger.com Key transporters include the apical sodium-dependent bile acid transporter (ASBT) in the ileum for reabsorption and the bile salt export pump (BSEP) in the liver for secretion into bile. nih.govkarger.com The regulation of these transporters is crucial for controlling the size and composition of the bile acid pool.
The expression of these transporters is largely controlled by bile acids themselves, primarily through the activation of the farnesoid X receptor (FXR). nih.gov For instance, hepatic FXR activation induces the expression of BSEP, promoting bile acid secretion. nih.gov While direct studies on HDCA's effect on every specific transporter are limited, its known interaction with FXR implies an indirect regulatory role. By modulating FXR activity, HDCA can influence the transcriptional regulation of transporter genes, thereby affecting the efficiency of bile acid uptake, transport, and secretion across hepatocytes and enterocytes. nih.govdovepress.com
HDCA is a secondary bile acid, meaning it is not synthesized in the liver but is produced in the intestine from primary bile acids by the action of gut bacteria. wikipedia.orgbertin-bioreagent.com This positions HDCA at the critical interface between host and microbial metabolism. The relationship is bidirectional: the gut microbiota produces HDCA, and HDCA, in turn, modulates the composition of the gut microbial community. nbinno.com
Receptor-Mediated Signaling Pathways and Molecular Mechanisms
HDCA exerts its biological effects by acting as a signaling molecule that interacts with specific receptors, most notably the nuclear receptor FXR and the membrane-bound Takeda G-protein-coupled receptor 5 (TGR5). nih.govdovepress.com
FXR is a crucial sensor for bile acids in the liver and intestine, regulating genes involved in bile acid, lipid, and glucose metabolism. frontiersin.org HDCA has been shown to act as an FXR agonist. nih.govnih.gov In a study investigating colorectal cancer (CRC), HDCA was found to primarily stimulate FXR to suppress cancer cell growth. nih.gov The activation of FXR by HDCA led to the inhibition of the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) pathway, a key driver of cell proliferation. nih.gov
In metabolic studies, HDCA supplementation was shown to prevent diet-induced cholesterol gallstone formation by inhibiting the activation of intestinal FXR. dovepress.com This tissue-specific modulation highlights the complexity of HDCA's interaction with FXR. In rats with metabolic syndrome, HDCA treatment regulated hepatic FXR expression, which in turn influenced the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. nih.govdovepress.com This demonstrates that through FXR activation, HDCA plays a central role in the negative feedback regulation of bile acid production in the liver. dovepress.com
| Animal Model | Tissue/Cell Type | Effect of HDCA | Downstream Target/Pathway | Observed Outcome | Reference |
|---|---|---|---|---|---|
| Rat | Liver | Modulation of FXR expression | CYP7A1, CYP7B1 | Regulation of bile acid synthesis | nih.gov |
| Mouse | Intestine | Inhibition of FXR activation | Not specified | Prevention of cholesterol gallstones | dovepress.com |
| Human CRC Cells | Colon | Activation of FXR | EREG/EGFR pathway | Inhibition of cancer cell proliferation | nih.gov |
TGR5 is a cell surface receptor expressed in various tissues, including enteroendocrine cells, and is involved in regulating energy homeostasis and inflammation. mdpi.comnih.gov HDCA is an agonist for TGR5, with an EC50 (half-maximal effective concentration) of 31.6 µM in transfected cells. medchemexpress.com
Activation of TGR5 by ligands like HDCA typically leads to the stimulation of a Gs protein, which activates adenylyl cyclase. frontiersin.org This enzyme converts ATP to cyclic AMP (cAMP), a second messenger that triggers downstream signaling cascades. nih.govfrontiersin.org In enteroendocrine L-cells of the intestine, this cAMP signaling pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1). nih.gov GLP-1 is a crucial incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance. Research has shown that HDCA can improve glucose homeostasis through a GLP-1-dependent mechanism, which is attributed to its activation of TGR5. nih.govnih.gov Furthermore, in piglet models, HDCA treatment significantly activated the expression of the TGR5 gene in the ileum, which was associated with enhanced intestinal barrier integrity. researchgate.netnih.gov
| Experimental System | Key Finding | Downstream Effect | Reference |
|---|---|---|---|
| CHO Cells | HDCA is a TGR5 agonist (EC50 = 31.6 µM) | Receptor activation | medchemexpress.com |
| Diabetic Mice | Improves glucose homeostasis | Mediated through TGR5 and GLP-1 secretion | nih.govnih.gov |
| Piglets | Upregulates ileal TGR5 gene expression | Associated with enhanced intestinal barrier function | researchgate.netnih.gov |
Interaction with Other Nuclear Receptors and Signaling Molecules
Hyodeoxycholic acid (HDCA) modulates various metabolic pathways through its interaction with several nuclear receptors and signaling molecules beyond the farnesoid X receptor (FXR). Evidence from in vitro studies has demonstrated that HDCA can act as a ligand for the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), the liver X receptor (LXR), and the pregnane (B1235032) X receptor (PXR). nih.govresearchgate.netnih.gov Its interaction with these receptors initiates signaling cascades that influence lipid and glucose metabolism.
HDCA has been identified as an agonist for both LXRα and TGR5. researchgate.net Activation of LXR is crucial for the regulation of lipid homeostasis, and TGR5 activation is linked to improved glucose metabolism. researchgate.net Furthermore, HDCA is recognized as a ligand for PXR, a nuclear receptor known for its role in xenobiotic and endobiotic metabolism. nih.gov The activation of PXR by bile acids like HDCA can influence the detoxification and transport of these molecules. nih.gov
While some studies suggest HDCA acts as an FXR antagonist, others indicate it may be a weak FXR agonist. nih.gov For instance, in the presence of a potent FXR agonist like chenodeoxycholic acid, HDCA has been shown to inhibit FXR activity. nih.gov However, when acting alone, it has demonstrated a mild activation of FXR transcriptional activity in certain cell lines. nih.gov This dual activity suggests a complex, context-dependent interaction with FXR. Additionally, HDCA has been shown to relieve neuropathic pain through the activation of FXR signaling. nih.gov
Impact on Lipid and Glucose Metabolism in Non-Human Biological Systems
Hyodeoxycholic acid plays a significant role in regulating cholesterol metabolism in various animal models. A primary mechanism through which HDCA exerts its hypocholesterolemic effect is by inhibiting intestinal cholesterol absorption. nih.gov In studies involving LDL receptor-null (LDLRKO) mice, supplementation with HDCA led to a substantial decrease in intestinal cholesterol absorption. nih.gov This reduction in cholesterol uptake from the diet contributes to lower plasma cholesterol levels. nih.gov
HDCA supplementation has been shown to significantly decrease plasma VLDL/IDL/LDL cholesterol levels. nih.gov Furthermore, it influences the expression of genes involved in reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. In macrophage cell lines, HDCA has been observed to increase the expression of genes such as Abca1, Abcg1, and Apoe, which are critical for cholesterol efflux. nih.gov
The impact of HDCA on bile acid synthesis, a key pathway for cholesterol catabolism, has also been investigated. In mice with diet-induced cholesterol gallstones, HDCA supplementation increased the gene expression of enzymes involved in bile acid synthesis, including Cyp7a1 and Cyp7b1. nih.gov This suggests that HDCA can promote the conversion of cholesterol into bile acids, thereby facilitating its elimination from the body. nih.gov This contributes to a reduction in total cholesterol levels in the serum, liver, and bile. nih.gov
Hyodeoxycholic acid has demonstrated significant effects on fatty acid metabolism, primarily by promoting fatty acid degradation and potentially inhibiting de novo lipogenesis. In a rat model of metabolic syndrome, HDCA treatment was found to influence the expression of genes related to fatty acid degradation. nih.govnih.gov Specifically, HDCA intervention led to significant changes in the protein levels of key players in this pathway, including peroxisome proliferator-activated receptor alpha (PPARα), carnitine palmitoyltransferase 1 (CPT1), carnitine palmitoyltransferase 2 (CPT2), fatty acid binding protein 1 (FABP1), and 3-hydroxy-3-methylglutaryl-CoA synthase 1 and 2 (HMGCS1 and HMGCS2). nih.govnih.gov
The activation of PPARα is a crucial aspect of HDCA's mechanism. In a mouse model of non-alcoholic fatty liver disease (NAFLD), dietary supplementation with HDCA was shown to ameliorate the condition by activating fatty acid oxidation in a hepatic PPARα-dependent manner. nih.gov Mechanistically, HDCA facilitates the nuclear localization of PPARα, leading to the increased expression of its target genes involved in fatty acid oxidation, such as Cd36, Fabp1, Cpt2, and Hmgcs2. nih.gov
Hyodeoxycholic acid has been shown to improve glucose homeostasis in animal models through mechanisms primarily involving the G-protein-coupled bile acid receptor TGR5. nih.govresearchgate.net In diabetic mouse models, administration of hyocholic acid (a precursor to HDCA) and its derivatives improved fasting serum glucagon-like peptide-1 (GLP-1) secretion and glucose homeostasis. nih.govresearchgate.net This effect is attributed to the simultaneous activation of TGR5 and inhibition of FXR, a unique mechanism that enhances GLP-1 production and secretion in enteroendocrine cells. nih.govresearchgate.net
Studies in LDL receptor-knockout mice have also demonstrated the glucose-lowering effects of HDCA. Mice fed a diet supplemented with HDCA exhibited a significant decrease in fasting plasma glucose levels. nih.gov Furthermore, in a mouse model of non-alcoholic fatty liver disease, HDCA treatment improved oral glucose tolerance and insulin sensitivity. hkbu.edu.hk
The improvement in insulin sensitivity is a key outcome of HDCA's metabolic effects. In a rat model of metabolic syndrome, HDCA treatment led to significant reductions in fasting blood glucose, fasting insulin levels, and the insulin resistance index (HOMA-IR). nih.gov These findings underscore the potential of HDCA in modulating glucose metabolism and improving insulin sensitivity in conditions associated with metabolic dysregulation. nih.gov
Cellular and Molecular Responses in in vitro Models
In vitro studies have provided valuable insights into the cellular and molecular mechanisms underlying the metabolic effects of hyodeoxycholic acid. Gene expression profiling in various cell models has revealed that HDCA modulates the transcription of numerous genes involved in lipid and cholesterol metabolism.
In macrophage cell lines, HDCA has been shown to significantly increase the expression of genes involved in cholesterol efflux, including Abca1, Abcg1, and Apoe. nih.gov This suggests a direct role for HDCA in promoting the removal of cholesterol from these cells, a key process in preventing atherosclerosis.
Regarding bile acid synthesis, studies in mouse models with diet-induced cholesterol gallstones, which have relevance to in vitro systems, have shown that HDCA treatment increases the gene expression of key enzymes in the liver, such as Cyp7a1 and Cyp7b1. nih.gov
In the context of fatty acid metabolism, HDCA has been demonstrated to influence the expression of genes regulated by PPARα. In a mouse model of NAFLD, HDCA intervention promoted the nuclear accumulation of PPARα and increased the protein expression of its target genes, including CD36, FABP1, CPT2, and HMGCS2, in the liver. nih.gov These findings from in vivo studies are indicative of the direct effects of HDCA on hepatocytes.
The table below summarizes the observed effects of Hyodeoxycholic Acid on the expression of key metabolic genes in various experimental models.
| Gene | Pathway | Effect of HDCA | Experimental Model |
| SREBP-1c | De Novo Lipogenesis | Not explicitly detailed | - |
| ACC | De Novo Lipogenesis | Not explicitly detailed | - |
| FAS | De Novo Lipogenesis | Not explicitly detailed | - |
| CYP7A1 | Bile Acid Synthesis | Increased Expression | Mouse Liver nih.gov |
| CYP7B1 | Bile Acid Synthesis | Increased Expression | Mouse Liver nih.gov |
| PPARα | Fatty Acid Oxidation | Increased Nuclear Localization and Activity | Mouse Liver nih.gov |
| CPT1 | Fatty Acid Oxidation | Protein levels affected | Rat Liver nih.govnih.gov |
| CPT2 | Fatty Acid Oxidation | Increased Protein Expression | Mouse Liver nih.gov |
| FABP1 | Fatty Acid Transport/Metabolism | Increased Protein Expression | Mouse Liver nih.gov |
| HMGCS1 | Ketogenesis/Cholesterol Synthesis | Protein levels affected | Rat Liver nih.govnih.gov |
| HMGCS2 | Ketogenesis | Increased Protein Expression | Mouse Liver nih.gov |
| Abca1 | Cholesterol Efflux | Increased Expression | Macrophage Cell Line nih.gov |
| Abcg1 | Cholesterol Efflux | Increased Expression | Macrophage Cell Line nih.gov |
| Apoe | Cholesterol Transport | Increased Expression | Macrophage Cell Line nih.gov |
Protein Level Modifications and Enzyme Activity Alterations
Hyodeoxycholic acid is a significant substrate and modulator for key enzymes involved in bile acid metabolism and detoxification, notably UDP-glucuronosyltransferases and hydroxysteroid dehydrogenases.
UDP-glucuronosyltransferase (UGT)
Glucuronidation is a critical phase II metabolic pathway that facilitates the elimination of bile acids. HDCA is specifically and efficiently metabolized by UGT enzymes. In human liver microsomes, the glucuronidation of HDCA occurs extensively at the 6α-hydroxyl group. This process is primarily catalyzed by the UGT2B4 and UGT2B7 isoforms.
Research has demonstrated that UGT2B4 is predominantly expressed in the liver and is responsible for up to 90% of the total 6-O-glucuronidation activity for HDCA. The rate of HDCA glucuronidation shows a strong correlation with the expression level of the UGT2B4 protein. Kinetic analyses of a purified human liver UGT enzyme specific for HDCA revealed apparent Km values of 12 µM for hyodeoxycholic acid and 4 µM for the co-substrate UDP-glucuronic acid, indicating a high binding affinity.
Hydroxysteroid Dehydrogenase (HSDH)
Hydroxysteroid dehydrogenases are crucial enzymes that catalyze the reversible oxidation and reduction of hydroxyl groups on bile acids, leading to their transformation and epimerization. The metabolism and modification of bile acids like HDCA are dependent on the activity of various HSDHs within the host and the gut microbiota. For instance, the epimerization of bile acids at the C-3 position involves a two-step process utilizing 3α-HSDH for oxidation followed by 3β-HSDH for reduction. While HDCA itself is a product of bacterial 7-dehydroxylation of hyocholic acid, its structure and metabolic fate are intrinsically linked to the activity of the broader HSDH enzyme family which governs the landscape of the bile acid pool.
Induction of Cellular Processes in cell lines
HDCA has been shown to modulate fundamental cellular processes, including proliferation, apoptosis, and cholesterol efflux in various cell line models.
Apoptosis and Proliferation
In the context of cancer, HDCA demonstrates significant anti-proliferative effects. Studies using colorectal cancer (CRC) cell lines, such as HCT116, found that HDCA treatment markedly inhibits cell proliferation in a concentration-dependent manner. nih.gov Mechanistically, HDCA induces cell cycle arrest at the G0/G1 phase, which is accompanied by a reduction in the protein levels of key cell cycle regulators cyclin D1 and CDK6. nih.gov While some secondary bile acids like deoxycholic acid are known to induce apoptosis, HDCA's primary effect in these cancer cell lines is the potent suppression of growth. researchgate.netnih.gov
Cholesterol Efflux
HDCA plays a complex role in cholesterol transport. In macrophage cell lines, HDCA treatment significantly increases the expression of genes pivotal for cholesterol efflux, including ATP-binding cassette transporter A1 (Abca1), ATP-binding cassette transporter G1 (Abcg1), and Apolipoprotein E (Apoe). nih.gov This suggests a beneficial role in promoting reverse cholesterol transport. Further studies using HDL isolated from HDCA-treated mice confirmed that this HDL possessed a significantly enhanced capacity to mediate cholesterol efflux from macrophages ex vivo. nih.gov Conversely, in the liver, HDCA has been observed to reduce cholesterol efflux into bile by decreasing the expression of the cholesterol transporters Abcg5/g8, a mechanism implicated in its ability to prevent cholesterol gallstone formation. nih.gov
Mechanistic Explorations in Animal Models of Pathological States
Studies in various rodent models have elucidated the therapeutic potential of Hyodeoxycholic Acid in several disease states, from metabolic disorders to cancer and inflammatory conditions.
Amelioration of Metabolic Syndrome Phenotypes in Rodent Models
In a rat model of metabolic syndrome (MS), treatment with HDCA led to significant improvements in multiple metabolic abnormalities. nih.govnih.gov The intervention resulted in notable reductions in body weight, waist circumference, fasting blood glucose, triglycerides, total cholesterol, and low-density lipoprotein cholesterol (LDL-C). nih.gov Concurrently, levels of high-density lipoprotein cholesterol (HDL-C) were significantly increased. nih.gov Mechanistic investigations revealed that HDCA's effects were linked to the regulation of key proteins in bile acid synthesis and fatty acid degradation pathways. The treatment altered the expression of Farnesoid X Receptor (FXR), CYP7A1, and CYP7B1, as well as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and its downstream targets involved in fatty acid oxidation. nih.gov
| Parameter | Effect of HDCA Treatment | Associated Protein/Pathway Modulation |
|---|---|---|
| Body Weight | Significantly Reduced | - |
| Waist Circumference | Significantly Reduced | - |
| Fasting Blood Glucose | Significantly Reduced | - |
| Triglycerides (TG) | Significantly Reduced | Regulation of PPARα, CPT1, CPT2, FABP1, HMGCS1, HMGCS2 |
| Total Cholesterol (TC) | Significantly Reduced | |
| LDL-Cholesterol | Significantly Reduced | |
| HDL-Cholesterol | Significantly Increased | - |
| Bile Acid Synthesis | Modulated | Regulation of FXR, CYP7A1, CYP7B1 |
Attenuation of Non-alcoholic Fatty Liver Disease (NAFLD) Progression in Murine Models
HDCA has demonstrated significant therapeutic effects in multiple mouse models of NAFLD. nih.gov Research has shown that serum levels of HDCA are inversely correlated with NAFLD severity in both humans and mice. nih.gov Supplementation with HDCA in mice fed a high-fat diet ameliorated NAFLD phenotypes by activating fatty acid oxidation in the liver. nih.gov This beneficial effect was dependent on PPARα, as the anti-NAFLD effects were nullified in mice with a hepatocyte-specific knockout of Pparα. nih.gov The underlying mechanism involves HDCA directly interacting with the RAN protein, which disrupts the formation of a nuclear export complex and thereby promotes the nuclear localization and activity of PPARα. nih.gov Other studies have shown that HDCA also works by inhibiting intestinal FXR signaling, which leads to the upregulation of the hepatic enzyme CYP7B1, involved in an alternative bile acid synthesis pathway. nih.gov
Inhibition of Colorectal Cancer Cell Proliferation and Tumor Growth in in vitro and Murine Xenograft Models
The anti-proliferative effects of HDCA observed in cell lines translate to in vivo efficacy. In a murine xenograft model, where human colorectal cancer cells (HCT116) were subcutaneously implanted into immunodeficient mice, oral administration of HDCA significantly inhibited tumor growth. nih.govnih.govfrontiersin.org This anti-tumor effect was achieved without evidence of hepatotoxicity. The primary mechanism of action was determined to be the activation of the Farnesoid X Receptor (FXR). nih.govnih.gov Activation of FXR by HDCA leads to the suppression of the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical axis for cancer cell proliferation. nih.govnih.gov
| Model System | Finding | Mechanism |
|---|---|---|
| Colorectal Cancer Cell Lines (in vitro) | Inhibited cell proliferation | Induction of G0/G1 cell cycle arrest; Downregulation of cyclinD1 and CDK6 |
| Murine Xenograft Model (in vivo) | Significantly inhibited tumor growth | Activation of FXR, leading to suppression of the EREG/EGFR signaling pathway |
Protective Effects in Models of Inflammatory Bowel Disease (e.g., DSS-induced colitis in mice)
Oral administration of HDCA has been shown to prevent the development of colitis in mice treated with dextran (B179266) sulfate (B86663) sodium (DSS), a widely used model for inflammatory bowel disease (IBD). nih.govjst.go.jp Interestingly, the protective mechanism does not appear to stem from a direct anti-inflammatory effect of HDCA itself. Instead, the combined treatment of DSS and HDCA synergistically increases the fecal concentrations of other secondary bile acids, namely chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA). nih.gov Both CDCA and DCA are potent activators of the key bile acid receptors FXR and Takeda G-protein-coupled receptor 5 (TGR5), which play roles in maintaining intestinal homeostasis. nih.govresearchgate.net This suggests that HDCA administration remodels the fecal bile acid pool to enhance protective signaling within the inflamed colon. Clinical observations support this, as decreased levels of fecal HDCA have been associated with increased markers of inflammation in IBD patients. mdpi.com
Investigation of Anti-atherosclerotic and Hypolipidemic Actions in Genetically Modified Mouse Models
Hyodeoxycholic acid (HDCA) has been the subject of significant research to elucidate its potential therapeutic benefits in cardiovascular disease, specifically its anti-atherosclerotic and hypolipidemic properties. Studies utilizing genetically modified mouse models, which closely mimic human atherosclerotic conditions, have provided crucial insights into the mechanisms and efficacy of HDCA. The low-density lipoprotein receptor-knockout (LDLRKO) mouse is a prominent model in this field of research. nih.gov
In a key study, female LDLRKO mice were first fed a high-fat Western diet for eight weeks to induce atherosclerosis. slsp.ch Subsequently, the mice were switched to either a standard chow diet or a chow diet supplemented with 1.25% HDCA for a period of 15 weeks. nih.gov The findings from this research demonstrated a significant reduction in the development of atherosclerotic lesions and favorable alterations in lipid profiles in the mice treated with HDCA. slsp.ch
Anti-Atherosclerotic Effects
The administration of HDCA resulted in a marked decrease in atherosclerotic plaque formation in multiple arterial locations. nih.gov Compared to the control group on the chow diet, the HDCA-supplemented group exhibited a substantial reduction in lesion size. slsp.ch
Specifically, the following reductions in atherosclerotic lesion size were observed in the HDCA group:
Aortic Root: A 44% decrease nih.gov
Entire Aorta: A 48% decrease nih.gov
Innominate Artery: A 94% decrease nih.gov
These findings underscore the potent anti-atherosclerotic effect of hyodeoxycholic acid in a genetically predisposed model of the disease. nih.gov
Table 1: Effect of Hyodeoxycholic Acid on Atherosclerotic Lesion Size in LDLRKO Mice
| Arterial Location | % Reduction in Lesion Size with HDCA |
|---|---|
| Aortic Root | 44% |
| Entire Aorta | 48% |
| Innominate Artery | 94% |
Hypolipidemic Actions
In addition to its impact on plaque formation, hyodeoxycholic acid demonstrated significant hypolipidemic effects. nih.gov The study observed a notable decrease in the plasma levels of atherogenic lipoproteins in the mice that received the HDCA-supplemented diet. nih.gov
The primary findings related to lipid metabolism include:
A 61% decrease in plasma VLDL/IDL/LDL cholesterol levels compared to the control group. slsp.ch
A 76% reduction in intestinal cholesterol absorption. nih.gov
This substantial decrease in both circulating atherogenic cholesterol and its absorption from the intestine highlights a key mechanism behind HDCA's protective effects. nih.gov Furthermore, the research indicated that HDL isolated from the HDCA-treated mice showed an enhanced ability to mediate cholesterol efflux, a critical process in reverse cholesterol transport. slsp.ch
Table 2: Key Hypolipidemic Effects of Hyodeoxycholic Acid in LDLRKO Mice
| Parameter | % Change with HDCA Supplementation |
|---|---|
| Plasma VLDL/IDL/LDL Cholesterol | -61% |
| Intestinal Cholesterol Absorption | -76% |
The study also noted other beneficial metabolic changes in the HDCA-fed mice, such as lower body weight and a 37% decrease in fasting plasma glucose levels, suggesting broader positive effects on metabolic health. nih.gov Moreover, HDCA treatment was found to increase the expression of genes involved in cholesterol efflux, such as Abca1, Abcg1, and Apoe, in macrophage cell lines. slsp.ch These findings point to multiple anti-atherogenic mechanisms of hyodeoxycholic acid, including the inhibition of cholesterol absorption and the improvement of HDL function. nih.gov
Comparative Bile Acid Metabolism and Interspecies Differences Relevant to Hyodeoxycholic Acid Research
Distinctive Bile Acid Profiles and Metabolic Pathways Across Mammalian Species (e.g., human, porcine, rodent)
The composition of the bile acid pool is not uniform across mammals; it is characterized by species-specific profiles of primary and secondary bile acids. These distinctions arise from differences in the hepatic synthesis pathways and subsequent metabolism by gut microbiota.
In humans , the primary bile acids synthesized in the liver are cholic acid (CA) and chenodeoxycholic acid (CDCA). nih.govwikipedia.orgnih.gov These are subsequently conjugated predominantly with glycine (B1666218) (at a ratio of approximately 3:1 to taurine) before being secreted into the bile. nih.govnih.gov Once in the intestine, gut bacteria metabolize these primary bile acids into secondary bile acids, mainly deoxycholic acid (DCA) from CA, and lithocholic acid (LCA) from CDCA. wikipedia.org The human bile acid pool is considered relatively hydrophobic. nih.govresearchgate.net
The porcine (pig) bile acid profile is unique and differs considerably from that of humans and rodents. The dominant primary bile acid in pigs is hyocholic acid (HCA). nih.govwikipedia.orgmdpi.com Hyocholic acid and its derivatives can constitute over 75% of the total bile acid pool in this species. nih.govfrontiersin.org Intestinal bacteria then convert HCA into the secondary bile acid hyodeoxycholic acid (HDCA). wikipedia.orgwikipedia.org While HDCA is largely considered a secondary bile acid, some evidence suggests it may also be a primary bile acid in pigs, as it has been detected in germ-free animals. wikipedia.org
In rodents , particularly mice, the primary bile acids include CA and large amounts of α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA). nih.govwikipedia.orgresearchgate.net These muricholic acids, which are 6β-hydroxylated, are synthesized from CDCA and make the murine bile acid pool significantly more hydrophilic compared to that of humans. nih.govresearchgate.netnih.gov Unlike humans, mice almost exclusively conjugate their bile acids with taurine (B1682933). nih.govnih.govmdpi.com The presence of muricholic acids, which are largely absent in humans, represents a critical metabolic divergence. wikipedia.orgnih.govdundee.ac.uk
| Feature | Human | Porcine (Pig) | Rodent (Mouse) |
|---|---|---|---|
| Major Primary Bile Acids | Cholic acid (CA), Chenodeoxycholic acid (CDCA) | Hyocholic acid (HCA) | Cholic acid (CA), α- and β-Muricholic acids (MCAs) |
| Major Secondary Bile Acids | Deoxycholic acid (DCA), Lithocholic acid (LCA) | Hyodeoxycholic acid (HDCA) | Deoxycholic acid (DCA), Lithocholic acid (LCA), ω-Muricholic acid |
| Predominant Conjugation | Glycine (~3:1 ratio with Taurine) | Glycine and Taurine | Taurine (~95%) |
| Pool Hydrophobicity | Hydrophobic | Hydrophilic | Hydrophilic |
Implications of Species-Specific Bile Acid Metabolism for Research Model Selection and Interpretation
The profound interspecies differences in bile acid metabolism have critical implications for biomedical research, particularly for studies involving bile acid signaling and therapeutics. The choice of an animal model can significantly influence experimental outcomes, and findings must be interpreted with a clear understanding of the metabolic context.
The mouse is the most commonly used animal model in metabolic research due to the availability of genetic manipulation tools. nih.govresearchgate.net However, its naturally hydrophilic, muricholic acid-rich bile acid pool is a significant departure from human physiology. nih.govresearchgate.net Muricholic acids can act as antagonists to the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism. wikipedia.orgnih.gov In contrast, human primary bile acids like CDCA are potent FXR agonists. This means that the signaling environment and the physiological response to bile acid-related interventions can be fundamentally different in mice compared to humans. nih.gov For instance, extrapolating findings on FXR activation from wild-type mice to humans can be misleading. Genetically engineered mouse models, such as the Cyp2c70 knockout mouse which has a more "human-like" bile acid profile, may offer a more translationally relevant system for certain studies. researchgate.netnih.gov
The pig presents an alternative model. Its cardiovascular and gastrointestinal systems share more similarities with humans than those of rodents. In the context of HDCA research, the pig is particularly relevant as it is one of the few species where hyocholic acid and hyodeoxycholic acid are major components of the bile acid pool. mdpi.comfrontiersin.org This makes the pig an invaluable model for studying the specific physiological roles of these bile acids, which are only found in trace amounts in healthy humans. nih.govwikipedia.org
Ultimately, the selection of a research model must be carefully considered based on the specific scientific question. For general studies on bile acid enterohepatic circulation, a mouse model might be sufficient. However, for research focused on the therapeutic potential of specific bile acids like HDCA or on pathways involving FXR signaling, the species-specific metabolic differences must be taken into account. The dissimilarities in bile acid composition between humans and common preclinical models are thought to play a role in the poor prediction of drug-induced liver injury, highlighting the need for careful model selection and data interpretation. nih.govresearchgate.net
Future Directions and Advanced Research Frontiers for Hyodeoxycholic Acid D5
Development of Novel Isotopic Tracers for Unraveling Complex Bile Acid Dynamics
The use of stable isotope-labeled (SIL) analogues, such as deuterated bile acids, is fundamental to modern bioanalysis of endogenous compounds by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Hyodeoxycholic Acid-d5 serves as an exemplary novel isotopic tracer, enabling precise investigation into the complex dynamics of bile acid metabolism.
The primary application of HDCA-d5 is as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart in various biological samples like plasma and liver tissue. This approach effectively addresses matrix-related challenges in LC-MS analyses, leading to more precise and accurate data. nih.govresearchgate.net By using SIL-analogues, researchers can construct valid calibration curves in naive biological matrices, a significant advancement over the use of surrogate matrices which often raises concerns about data accuracy. nih.gov
Beyond simple quantification, HDCA-d5 is instrumental in metabolic flux analysis. Researchers can use it to track the kinetics of cholesterol metabolism and the synthesis of secondary bile acids by the gut microbiota. nbinno.com This allows for a dynamic view of the enterohepatic circulation and the biotransformation of primary bile acids into secondary ones, providing insights into host-microbiome interactions. isotope.com The development of comprehensive SIL bile acid mixes, which could include HDCA-d5, further streamlines these research efforts, allowing for simultaneous analysis of multiple bile acids in both targeted and untargeted metabolomics studies. ukisotope.comisotope.com
Table 1: Applications of Deuterated Bile Acids in Research
| Application Area | Description | Key Advantages of Using HDCA-d5 |
| LC-MS/MS Quantification | Use as an internal standard for precise measurement of endogenous Hyodeoxycholic Acid. restek.com | Minimizes matrix effects, improves accuracy and precision of quantification. nih.govresearchgate.net |
| Metabolic Flux Analysis | Tracing the metabolic pathways of cholesterol and the formation of secondary bile acids. | Enables kinetic studies of bile acid synthesis and transport in vivo or in vitro. |
| Gut-Liver Axis Studies | Examining the influence of gut microbiota on the host's bile acid profile. nbinno.com | Allows for precise tracking of microbial modifications to bile acids using isotope dilution techniques. |
| Pharmacokinetic Studies | Investigating the absorption, distribution, metabolism, and excretion (ADME) of administered HDCA. | Deuteration can subtly alter metabolic profiles, providing insights into pharmacokinetic pathways. medchemexpress.com |
Integration of Multi-Omics Technologies in Bile Acid Research
Future research will increasingly rely on the integration of multiple "omics" platforms to build a holistic picture of bile acid physiology. Multi-omics approaches, combining metabolomics, transcriptomics, proteomics, and 16S rRNA sequencing, are powerful tools for uncovering the complex interactions between bile acids, the gut microbiota, and host metabolism in health and disease. researchgate.netnih.govnih.gov
In this context, this compound is a critical component of the metabolomics arm of these studies. nih.gov Targeted metabolomic profiling using stable-isotope-dilution LC-MS/MS allows for the robust quantification of specific bile acids, including HDCA. nih.gov When this quantitative metabolic data is layered with transcriptomic data (e.g., RNA-seq) and gut microbiome composition, researchers can draw powerful correlations. For instance, a study on metabolic syndrome identified HDCA as a characteristic bile acid that was positively correlated with beneficial gut bacteria and negatively with various abnormal metabolic indexes. bohrium.comnih.gov The integration of liver RNA-seq data in the same study revealed that HDCA's therapeutic effects were linked to the altered expression of genes involved in primary bile acid synthesis and fatty acid degradation. bohrium.comnih.gov
By using HDCA-d5 as a tracer within these multi-omics studies, scientists can move beyond correlation to establish causation. They can precisely track how administered HDCA-d5 is metabolized and how it directly influences host gene expression and the composition of the gut microbiota, providing a clearer understanding of its mechanistic role in conditions like non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia. researchgate.netnih.gov
Elucidation of Previously Unidentified Receptor-Ligand Interactions and Signaling Pathways
Hyodeoxycholic acid is known to be a ligand for several key receptors that regulate metabolism and inflammation, including the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). medchemexpress.comnih.govresearchgate.net HDCA has been shown to suppress inflammatory responses in microglia by modulating the TGR5/AKT/NF-κB signaling pathway. nih.gov Another study demonstrated that HDCA suppresses intestinal epithelial cell proliferation through the FXR-PI3K/AKT pathway. nih.gov
This compound provides a sophisticated tool to further dissect these and other, yet unidentified, signaling pathways. Key applications include:
Competitive Binding Assays: HDCA-d5 can be used to measure the displacement of radiolabeled ligands from receptors like FXR, helping to quantify its binding affinity and efficacy.
Dose-Response Studies: Using reporter assays in cells transfected with specific receptors, researchers can establish precise EC₅₀ values for HDCA-d5, clarifying its potency as a signaling molecule.
Pathway Tracing: By treating cells or preclinical models with HDCA-d5 and subsequently performing proteomic or phosphoproteomic analyses, researchers can identify which specific proteins are phosphorylated or whose expression levels change in direct response to HDCA signaling, thereby mapping the downstream effects of receptor activation.
The unique mass of HDCA-d5 allows it to be distinguished from endogenous HDCA, enabling precise tracking of the exogenous compound's direct effects on cellular signaling cascades without confounding factors from the existing bile acid pool. This is critical for validating new receptor targets and understanding the nuanced ways in which specific bile acids modulate cellular function.
Expansion of Mechanistic Studies in Advanced Organoid and ex vivo Models
Organoid and ex vivo culture systems represent a frontier technology in medical research, offering physiologically relevant models that bridge the gap between simple cell cultures and complex in vivo systems. nih.govnih.gov Human tissue stem cell-derived organoids from the intestine and liver have been successfully used to model the enterohepatic circulation of bile acids. nih.gov These models express the functional machinery for bile acid uptake and recycling and can replicate inter-organ signaling. nih.gov
The application of this compound in these advanced models is a promising future direction for several reasons:
High-Fidelity Tracing: In a controlled ex vivo environment, HDCA-d5 can be introduced to specific cellular compartments (e.g., apically or basally to intestinal organoids) to trace its transport, metabolism, and signaling effects with unparalleled precision. nih.gov
Mechanistic Insights: Researchers can use organoid models to study how HDCA influences complex processes like intestinal stem cell proliferation or the regeneration of the epithelial barrier. stemcell.combohrium.com The use of a labeled compound like HDCA-d5 ensures that the observed effects can be directly attributed to the administered bile acid.
Disease Modeling: Organoids derived from patients with diseases like primary sclerosing cholangitis can be treated with HDCA-d5 to investigate how the disease state alters its metabolism and signaling functions, offering a platform for personalized medicine research. nih.gov
Recent advancements have even led to the development of long-lasting 3D liver organoids that can be used to model chronic liver diseases and viral infections, presenting a valuable platform for testing the therapeutic mechanisms of specific bile acids. drugtargetreview.com
Exploration of Inter-Organ Crosstalk Modulated by Hyodeoxycholic Acid in Pre-clinical Systems
Metabolic health is maintained through a complex network of communication between different organs, including the liver, adipose tissue, intestine, and pancreas. pasteur-lille.frnih.gov Bile acids are now recognized as critical signaling molecules in this inter-organ crosstalk, regulating systemic glucose and lipid homeostasis. pasteur-lille.fravantiresearch.com Hyodeoxycholic acid, in particular, has been identified as a potential therapeutic candidate for metabolic syndrome due to its ability to modulate the gut microbiome and influence pathways of primary bile acid synthesis and fatty acid degradation. bohrium.comnih.gov
This compound is an ideal tracer for dissecting these complex interactions in pre-clinical animal models. By administering HDCA-d5, researchers can:
Map Systemic Distribution: Track the movement of HDCA-d5 from the gut to the liver via the portal vein and into systemic circulation, quantifying its presence in various metabolic tissues over time.
Quantify Enterohepatic Circulation: Precisely measure the efficiency of HDCA-d5 reabsorption in the intestine and its subsequent transport back to the liver, providing key data on how this circulation is altered in metabolic disease states.
Link Gut and Liver Signaling: Correlate the microbial metabolism of HDCA-d5 in the gut with downstream signaling events in the liver, such as the activation of FXR and the regulation of genes like CYP7A1, which is involved in bile acid synthesis. bohrium.com
Q & A
Q. What are the primary research applications of Hyodeoxycholic Acid-d5 in metabolic studies?
this compound (HDCA-d5) is primarily used as a stable isotope-labeled tracer to investigate bile acid metabolism, lipid homeostasis, and receptor-mediated signaling pathways. Its deuterated structure enables precise tracking in:
- LC-MS/MS quantification : Acts as an internal standard for quantifying endogenous HDCA levels in biological matrices (e.g., plasma, liver tissue) .
- Metabolic flux analysis : Tracks cholesterol metabolism and bile acid synthesis kinetics in in vitro hepatocyte models or in vivo systems .
- Gut-liver axis studies : Examines microbial modulation of bile acid profiles using isotope dilution mass spectrometry .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
- Sample preparation : Use protein precipitation with deuterated internal standards (e.g., HDCA-d5) to minimize matrix effects.
- Chromatographic conditions : Reverse-phase C18 columns with mobile phases of methanol/water + 0.1% formic acid .
- Detection : Multiple Reaction Monitoring (MRM) transitions specific to HDCA-d5 (e.g., m/z 397 → 379 for quantification) .
- Nuclear Magnetic Resonance (NMR) : Validates structural integrity and isotopic purity in synthesized HDCA-d5 batches .
Q. How can researchers optimize the synthesis of this compound for high isotopic purity?
Deuterium incorporation into HDCA is achieved via:
- Biocatalytic methods : Lipase-mediated regioselective acetylation/esterification under mild conditions (e.g., 40°C, pH 7.5) to preserve deuterium labels .
- Key parameters :
- Enzyme selection : Candida antarctica lipase B achieves >90% yield with minimal side reactions.
- Solvent optimization : Use tert-amyl alcohol to enhance solubility and reaction efficiency .
- Isotopic purity validation : Confirm via high-resolution MS and NMR .
Advanced Research Questions
Q. How does this compound interact with Farnesoid X Receptor (FXR) in mechanistic studies?
HDCA-d5 is used to dissect FXR activation dynamics:
- Competitive binding assays : Co-incubate HDCA-d5 with radiolabeled FXR ligands (e.g., ^3H-CDCA) to measure displacement efficacy .
- Transcriptomic profiling : Combine HDCA-d5 treatment with RNA-seq to identify FXR-regulated genes (e.g., SHP, BSEP) in hepatoma cell lines .
- Dose-response studies : Establish EC₅₀ values for HDCA-d5 using luciferase reporter assays in FXR-transfected HEK293 cells .
Q. What experimental strategies resolve contradictory data on HDCA-d5’s role in cholesterol metabolism?
Contradictions often arise from model-specific variables:
- Species differences : Compare HDCA-d5 effects in human primary hepatocytes vs. rodent models .
- Dosage optimization : Titrate HDCA-d5 concentrations (0.1–100 µM) to assess dose-dependent modulation of HMG-CoA reductase activity .
- Co-factor analysis : Evaluate interactions with lipid transporters (e.g., NPC1L1) using siRNA knockdown + HDCA-d5 tracing .
Q. How is HDCA-d5 applied in metabolic flux analysis of bile acid enterohepatic circulation?
- Isotope tracing : Administer ^13C/HDCA-d5 orally to mice and monitor isotopic enrichment in portal blood and fecal samples via LC-MS .
- Kinetic modeling : Calculate turnover rates using compartmental models (e.g., SAAM II software) to quantify hepatic uptake and intestinal reabsorption .
- Microbiota-depleted models : Use germ-free mice to isolate host vs. microbial contributions to HDCA-d5 metabolism .
Q. What challenges exist in maintaining HDCA-d5 stability during long-term experiments?
- Storage conditions : Store lyophilized HDCA-d5 at -80°C under argon to prevent deuterium exchange .
- Solvent selection : Avoid aqueous buffers at high pH; use methanol/ethanol for stock solutions to minimize degradation .
- Stability monitoring : Conduct periodic LC-MS checks for deuterium loss or oxidation byproducts .
Methodological Considerations
Q. How to validate HDCA-d5’s role in gut microbiota interactions?
- Gnotobiotic models : Colonize germ-free mice with defined microbial consortia and track HDCA-d5 metabolism via metagenomics/metabolomics .
- Fecal fermentation assays : Incubate HDCA-d5 with human fecal slurries under anaerobic conditions to identify microbial transformation products (e.g., dehydroxylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
